1-(Cyclopent-3-en-1-yl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopent-3-en-1-yl)-4-methoxybenzene is an organic compound characterized by a cyclopentene ring attached to a methoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene typically involves the reaction of cyclopent-3-en-1-yl derivatives with methoxybenzene under specific conditions. One common method involves the use of a cyclopent-3-en-1-yl halide and a methoxybenzene derivative in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(Cyclopent-3-en-1-yl)-4-methoxybenzene has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(Cyclopent-3-en-1-yl)-4-hydroxybenzene
- 1-(Cyclopent-3-en-1-yl)-4-ethoxybenzene
- 1-(Cyclopent-3-en-1-yl)-4-methylbenzene
Comparison: 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene is unique due to the presence of the methoxy group, which influences its reactivity and properties. Compared to its analogs, the methoxy group can enhance the compound’s solubility in organic solvents and its ability to participate in electrophilic aromatic substitution reactions .
Properties
CAS No. |
244792-58-3 |
---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-cyclopent-3-en-1-yl-4-methoxybenzene |
InChI |
InChI=1S/C12H14O/c1-13-12-8-6-11(7-9-12)10-4-2-3-5-10/h2-3,6-10H,4-5H2,1H3 |
InChI Key |
UIRASMTYABBZRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.